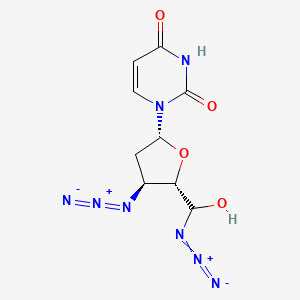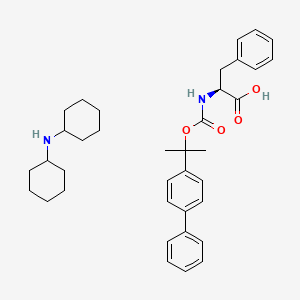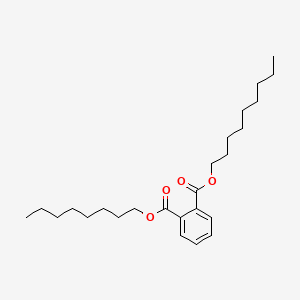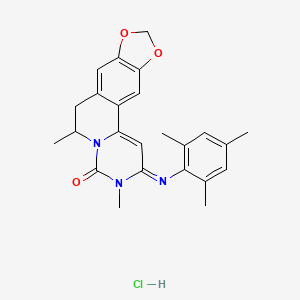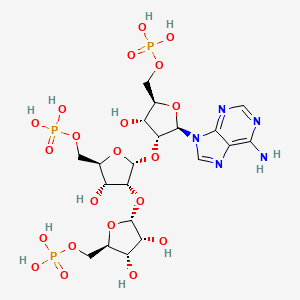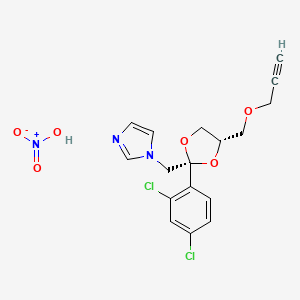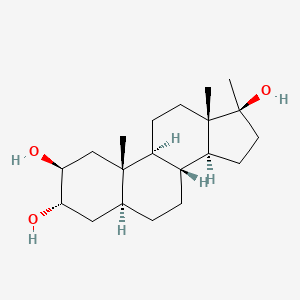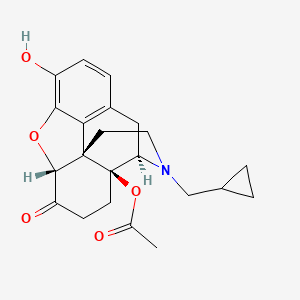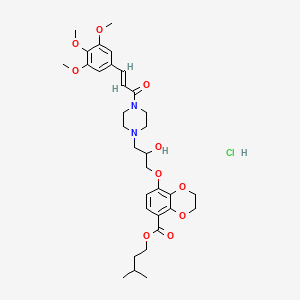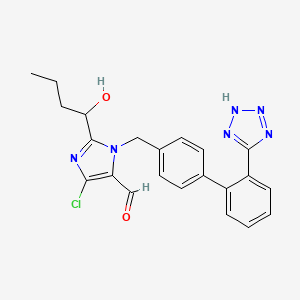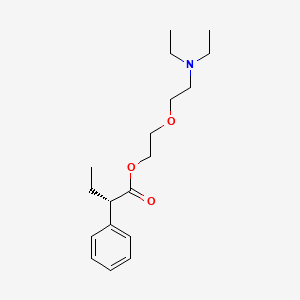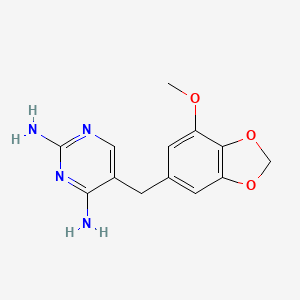
2,4-Diamino-5-(3-methoxy-4,5-methylenedioxybenzyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diamino-5-(3-methoxy-4,5-methylenedioxybenzyl)pyrimidine is a chemical compound with the molecular formula C13H14N4O3 and a molecular weight of 274.2753 g/mol . This compound is characterized by its pyrimidine core, which is substituted with amino groups at positions 2 and 4, and a benzyl group at position 5 that contains methoxy and methylenedioxy functionalities.
Métodos De Preparación
The synthesis of 2,4-Diamino-5-(3-methoxy-4,5-methylenedioxybenzyl)pyrimidine typically involves multi-step organic reactions. One common method includes the iodination of 2,4-diaminopyrimidine derivatives followed by Suzuki coupling reactions . The reaction conditions often involve the use of N-iodosuccinimide in dry acetonitrile for iodination, and palladium-catalyzed cross-coupling reactions for the Suzuki coupling . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvements.
Análisis De Reacciones Químicas
2,4-Diamino-5-(3-methoxy-4,5-methylenedioxybenzyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzyl moiety.
Substitution: The amino groups and the benzyl group can participate in substitution reactions, often using reagents like halogens or nucleophiles.
Coupling Reactions: Suzuki coupling is a notable reaction used in its synthesis, involving palladium catalysts and boronic acids.
Aplicaciones Científicas De Investigación
2,4-Diamino-5-(3-methoxy-4,5-methylenedioxybenzyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2,4-Diamino-5-(3-methoxy-4,5-methylenedioxybenzyl)pyrimidine involves its interaction with molecular targets such as enzymes. For instance, similar compounds like pyrimethamine inhibit dihydrofolate reductase, blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This leads to the failure of nuclear division in cells, which can be exploited in therapeutic applications.
Comparación Con Compuestos Similares
2,4-Diamino-5-(3-methoxy-4,5-methylenedioxybenzyl)pyrimidine can be compared with other pyrimidine derivatives:
2,4-Diamino-5-iodo-6-substituted pyrimidine: Used in similar synthetic routes but with different substituents at the 6-position.
Pyrimethamine: A well-known dihydrofolate reductase inhibitor with a similar core structure but different substituents.
2,4-Diamino-5-aryl-6-substituted pyrimidine: These compounds have variations in the aryl group, affecting their chemical and biological properties.
Propiedades
Número CAS |
43005-09-0 |
|---|---|
Fórmula molecular |
C13H14N4O3 |
Peso molecular |
274.28 g/mol |
Nombre IUPAC |
5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H14N4O3/c1-18-9-3-7(4-10-11(9)20-6-19-10)2-8-5-16-13(15)17-12(8)14/h3-5H,2,6H2,1H3,(H4,14,15,16,17) |
Clave InChI |
DGKKGLAEGKBLCW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1OCO2)CC3=CN=C(N=C3N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



